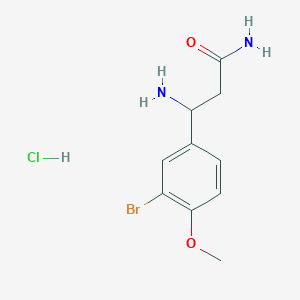3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride
CAS No.: 2230800-03-8
Cat. No.: VC7395942
Molecular Formula: C10H14BrClN2O2
Molecular Weight: 309.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2230800-03-8 |
|---|---|
| Molecular Formula | C10H14BrClN2O2 |
| Molecular Weight | 309.59 |
| IUPAC Name | 3-amino-3-(3-bromo-4-methoxyphenyl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C10H13BrN2O2.ClH/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14;/h2-4,8H,5,12H2,1H3,(H2,13,14);1H |
| Standard InChI Key | FKBKTJAHCXCAHU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(CC(=O)N)N)Br.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is 3-amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride, reflecting its functional groups and substituents . The molecular formula is C₁₀H₁₄BrClN₂O₂, derived from the parent amine (C₁₀H₁₃BrN₂O₂) and hydrochloric acid (HCl) . The molecular weight is 309.59 g/mol, calculated from the sum of atomic masses .
Structural Features
The molecule consists of a central propanamide chain (CH₂–CH–CONH₂) with an amino group (–NH₂) and a substituted phenyl ring at the β-carbon . The aromatic ring features a 3-bromo substituent and a 4-methoxy group, introducing steric and electronic effects that influence reactivity . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological assays .
Structural Analysis and Conformational Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expected signals include a singlet for the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm), and amide protons (δ ~6.5–7.0 ppm) .
-
¹³C NMR: Key peaks would correspond to the carbonyl carbon (δ ~170 ppm), brominated aromatic carbons (δ ~120–135 ppm), and methoxy carbon (δ ~55 ppm) .
Infrared (IR) Spectroscopy:
Strong absorptions for the amide C=O stretch (~1650 cm⁻¹), N–H bend (~1550 cm⁻¹), and O–CH₃ stretch (~2850 cm⁻¹) are anticipated .
Synthesis and Manufacturing
Synthetic Pathways
While explicit details for this compound are scarce, analogous propanamide derivatives are typically synthesized via:
-
Friedel-Crafts Acylation: Introducing the methoxy and bromo groups to a benzene ring followed by aminolysis .
-
Hydrohalic Acid Treatment: Reaction of the free base amine with hydrochloric acid to form the hydrochloride salt, as observed in related compounds .
Industrial Availability
The compound is marketed by Sigma-Aldrich under the catalog number ENAH2C557B8D-100MG, with a purity suitable for research applications . Pricing is listed at €348.40 per 100 mg, reflecting its specialized nature .
Physicochemical Properties
Applications in Research
Pharmaceutical Intermediates
The bromo and methoxy groups are pharmacophores in kinase inhibitors and antipsychotic agents, suggesting utility in medicinal chemistry . For example, similar structures are found in dopamine D₂ receptor antagonists .
Organic Synthesis
The aryl bromide moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the construction of complex biaryl systems .
Comparative Analysis with Analogues
Future Directions
Further studies should explore:
-
Enantiomeric Separation: To assess stereochemical impacts on bioactivity.
-
Biological Screening: Testing against cancer cell lines or microbial targets.
-
Structural Optimization: Modifying the amide group to enhance pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume